3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
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Overview
Description
The compound “3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a [1,2,4]triazolo[4,3-b]pyridazine ring, a thioether group, and a pentane-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For example, the [1,2,4]triazolo[4,3-b]pyridazine ring might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring might confer certain properties .Scientific Research Applications
Chemical Synthesis and Biological Activities
Research involving compounds related to 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione primarily focuses on their synthesis, structural characterizations, and potential biological activities. These chemical entities have been explored for various applications, including their roles in heterocyclic chemistry, potential biological activities, and their use in the development of new therapeutic agents.
Insecticidal Activities : Compounds derived from similar chemical structures have been studied for their insecticidal activities. Specifically, N-heterocycles synthesized from an acid hydrazide derivative showed promising larvicidal activity against Culex pipiens, highlighting their potential as insect pest control agents (Ramadan et al., 2022).
Synthesis of Heterocyclic Compounds : The synthesis of pyridazines from 3-thiapentane-1,5-diones via 2,7-dihydro-1,4,5-thiadiazepines demonstrates the structural versatility and interest in such compounds for creating complex heterocyclic structures, which are of structural interest in medicinal chemistry (Nakayama et al., 1989).
Antimicrobial and Anticancer Activities : The development of new salicylamide derivatives, incorporating pyridazine among other heterocycles, for their anti-inflammatory, analgesic, antipyretic, and potentially antimicrobial and anticancer activities, underscores the therapeutic potential of these chemical frameworks (Fahmy & Soliman, 2001).
Biological Activity Evaluation : The synthesis and preliminary evaluation of biological activity of new thiazolo[3,2-b][1,2,4]triazole derivatives illustrate the ongoing interest in assessing the biological implications of these compounds, including their potential as growth-regulating agents (Yengoyan et al., 2019).
Mechanism of Action
Target of action
Compounds containing a triazolo[4,3-b]pyridazine moiety have been studied for their potential as tubulin inhibitors . Tubulin is a protein that is important for maintaining the structure and function of cells, and it is a common target for anticancer drugs .
Mode of action
As potential tubulin inhibitors, these compounds could interfere with the polymerization of tubulin, disrupting the formation of microtubules. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical pathways
The disruption of microtubule formation can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death and potentially have an antitumor effect .
Result of action
The potential result of the action of these compounds could be the inhibition of tumor growth due to the disruption of microtubule formation and induction of apoptosis in cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions can influence the activity of these enzymes, potentially leading to changes in biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and context. The compound has been shown to exhibit significant cell growth inhibitory activity toward HeLa, HT-29, and A549 cells . It has been observed to cause G2/M phase arrest and induce cell apoptosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The compound has been found to inhibit tubulin polymerization, which can disrupt the formation of the mitotic spindle and lead to cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study using an A549-xenograft mouse model, the compound remarkably inhibited tumor growth without obvious signs of toxicity .
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-4-6-13(7-5-10)17-19-18-14-8-9-15(20-21(14)17)24-16(11(2)22)12(3)23/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJWBOJXKQYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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